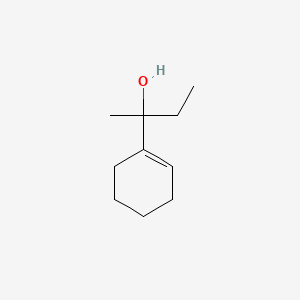

2-(1-Cyclohexenyl)-2-butanol

Description

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-(cyclohexen-1-yl)butan-2-ol |

InChI |

InChI=1S/C10H18O/c1-3-10(2,11)9-7-5-4-6-8-9/h7,11H,3-6,8H2,1-2H3 |

InChI Key |

IDPSEGMKUXUVJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C1=CCCCC1)O |

Origin of Product |

United States |

Scientific Research Applications

Fragrance Applications

One of the primary applications of 2-(1-Cyclohexenyl)-2-butanol is in the fragrance industry. Its pleasant odor profile, reminiscent of floral notes, particularly lily of the valley, makes it an attractive ingredient in perfumes and scented products.

Key Points:

- Fragrance Composition : The compound can be blended with other fragrance materials to create novel scent profiles.

- Safety Profile : It is considered a safer alternative to traditional fragrance compounds known for their potential toxicological effects, such as allergens and irritants .

- Market Demand : The demand for natural and hypoallergenic fragrances has led to increased interest in compounds like 2-(1-Cyclohexenyl)-2-butanol.

Medicinal Chemistry

Research into the medicinal properties of 2-(1-Cyclohexenyl)-2-butanol has revealed potential therapeutic applications. Its unique structure allows it to interact with biological systems, making it a candidate for further studies in pharmacology.

Case Studies:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, which warrant further investigation through clinical trials.

- Biochemical Pathways : The interactions of this compound with specific enzymes and receptors have been explored, indicating potential roles in modulating biochemical pathways relevant to disease processes .

Industrial Applications

Beyond fragrance and medicinal uses, 2-(1-Cyclohexenyl)-2-butanol finds applications in various industrial products, including cleaning agents and personal care items.

Applications Include:

Comparison with Similar Compounds

2-(1-Cyclohexenyl)-Butyric Acid (CAS 6627-68-5)

- Molecular Formula : C₁₀H₁₆O₂

- Functional Group : Carboxylic acid.

- Key Differences: The carboxylic acid group confers higher acidity (pKa ~4-5) compared to the alcohol (pKa ~16-18).

- Research Insight : The presence of the cyclohexenyl group may enhance lipophilicity, affecting bioavailability in drug design .

2-(1-Cyclohexenyl)ethylamine (CAS 3399-73-3)

2-(1-Cyclohexenyl)cyclohexanone (CAS 1502-22-3)

Secondary Alkanols (e.g., 2-Butanol)

- Molecular Formula : C₄H₁₀O

- Functional Group : Secondary alcohol.

- Key Differences: Simpler alkanols like 2-butanol exhibit lower boiling points and higher water solubility compared to cyclohexenyl-substituted analogs. Chiral separation of 2-butanol enantiomers is achievable via HPLC on chiral stationary phases, suggesting similar methods could resolve 2-(1-cyclohexenyl)-2-butanol enantiomers .

Data Table: Comparative Analysis of Key Compounds

*Properties inferred from structural analogs.

Research Findings and Insights

Chiral Separation: Secondary alkanols (e.g., 2-butanol) are resolvable via HPLC on chiral columns (e.g., YMC-K03), suggesting 2-(1-cyclohexenyl)-2-butanol’s enantiomers could be separated using similar methods .

Applications : Cyclohexenyl derivatives are leveraged in diverse fields, from perfumes (ketones) to biochemical probes (amines), implying the alcohol variant may find niche roles in asymmetric catalysis or specialty solvents .

Q & A

Basic: What are the optimal synthetic routes for 2-(1-cyclohexenyl)-2-butanol, and what experimental parameters are critical for yield optimization?

Answer:

The synthesis of 2-(1-cyclohexenyl)-2-butanol can be approached via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous systems. For example, the synthesis of 2-[2-(1-cyclohexenyl)ethynyl]adenosine involves sequential coupling steps with trimethylsilylacetylene and cyclohexenyl derivatives using Pd(PPh₃)₄ as a catalyst in DMF at 80°C . Key parameters include:

- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) are critical for coupling efficiency.

- Solvent system : Polar aprotic solvents like DMF or THF enhance reaction rates.

- Temperature control : Reactions often require heating (80–100°C) to overcome kinetic barriers.

- Deprotection strategies : Use of Et₄NF in THF for TMS group removal (yields ~79%) .

Grignard reactions may also be adapted, as seen in the synthesis of 2-phenyl-2-butanol under reflux conditions .

Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to characterize 2-(1-cyclohexenyl)-2-butanol and confirm its structural integrity?

Answer:

- NMR :

- ¹H NMR : The cyclohexenyl proton (δ 5.5–6.0 ppm) and tertiary alcohol proton (δ 1.2–1.5 ppm) are diagnostic. Adjacent methyl groups on the butanol chain appear as singlets (δ 1.0–1.3 ppm) .

- ¹³C NMR : The cyclohexenyl sp² carbons (120–130 ppm) and the quaternary alcohol carbon (70–75 ppm) confirm substitution patterns .

- IR : The hydroxyl stretch (3200–3600 cm⁻¹) and C=C stretch (1640–1680 cm⁻¹) validate functional groups .

- MS : Molecular ion peaks at m/z ~152 (C₁₀H₁₆O) and fragmentation patterns (e.g., loss of H₂O or cyclohexene) support structural identification .

Advanced: What mechanistic insights exist for palladium-catalyzed cross-coupling reactions involving cyclohexenyl derivatives, and how do solvent/catalyst systems influence regioselectivity?

Answer:

Palladium-catalyzed couplings (e.g., Sonogashira or Suzuki-Miyaura) proceed via oxidative addition, transmetallation, and reductive elimination steps. For cyclohexenyl systems:

- Regioselectivity : Electron-deficient alkenes (e.g., cyclohexenyl iodides) favor β-addition due to π-backbonding stabilization of Pd intermediates .

- Solvent effects : DMF stabilizes Pd(0) intermediates, while THF enhances nucleophilicity of coupling partners.

- Catalyst tuning : Bulky ligands (e.g., PPh₃) reduce side reactions like homocoupling . Computational studies (e.g., DFT) can model transition states to predict selectivity .

Advanced: How can computational chemistry (e.g., DFT, molecular dynamics) predict the reactivity and thermodynamic stability of 2-(1-cyclohexenyl)-2-butanol in complex reaction environments?

Answer:

- DFT calculations : Predict enthalpy of formation (ΔfH°) and combustion (ΔcH°) for stability assessments. For example, cyclohexanone derivatives show ΔcH°liquid values ~-4500 kJ/mol .

- Molecular dynamics : Simulate solvent interactions (e.g., DMF vs. THF) to optimize solubility and reaction kinetics.

- Transition state modeling : Identify energy barriers for cyclization or elimination side reactions .

Tools like ACD/Labs Percepta and ChemSpider databases provide validated parameters for such studies .

Advanced: How can researchers resolve contradictions in isomer formation (e.g., cyclohexenyl vs. cyclohexylidene derivatives) during synthesis?

Answer:

Isomerization often arises from competing reaction pathways:

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., cyclohexenyl adducts), while prolonged heating shifts equilibrium toward thermodynamically stable isomers (e.g., cyclohexylidene derivatives) .

- Analytical differentiation : Use GC-MS or HPLC to separate isomers. For example, 2-(1-cyclohexenyl)cyclohexanone (C₁₂H₁₈O, m/z 178.27) and its isomer show distinct retention times .

- Catalyst modulation : Palladium catalysts with electron-withdrawing ligands suppress undesired isomerization .

Advanced: What role does 2-(1-cyclohexenyl)-2-butanol play in biochemical research, particularly in studying enzyme interactions or antiviral agents?

Answer:

While direct studies on 2-(1-cyclohexenyl)-2-butanol are limited, structurally related compounds (e.g., 2-[2-(1-cyclohexenyl)ethynyl]adenosine) demonstrate antiviral potential by inhibiting viral polymerase activity . Key applications include:

- Enzyme inhibition assays : Cyclohexenyl groups mimic natural substrates in steric hindrance studies.

- Proteomics : The compound’s hydrophobicity aids in membrane permeability assays .

- Structure-activity relationships (SAR) : Modifications to the cyclohexenyl or butanol moieties can enhance binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.